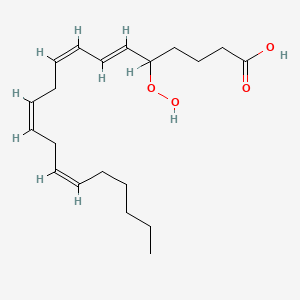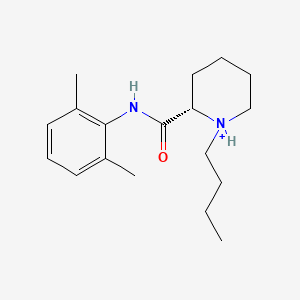
Levobupivacaine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levobupivacaine(1+) is the (S)-(-)-enantiomer of bupivacaine(1+). It is a conjugate acid of a levobupivacaine. It is an enantiomer of a dextrobupivacaine(1+).
Wissenschaftliche Forschungsanwendungen
Clinical Pharmacokinetics and Pharmacodynamics
Levobupivacaine, a long-acting amide local anesthetic, is effective in analgesia and anesthesia. It inhibits the opening of voltage-gated sodium channels, impacting motor and sensory nerves. Its pharmacokinetic properties are similar to bupivacaine, and it is generally well-tolerated with dose adjustments necessary for specific populations like pediatrics and the elderly. Levobupivacaine has a lower risk of cardiac and central nervous system toxicity compared to bupivacaine, making it widely used in regional anesthesia, neuraxial anesthesia, and local infiltration analgesia (Heppolette, Brunnen, Bampoe, & Odor, 2020).
Use in Regional Anaesthesia and Pain Management
Levobupivacaine is effective for epidural, spinal, peripheral nerve, or ocular block, and in topical application or local infiltration. Its clinical effects are often similar to bupivacaine or ropivacaine. Levobupivacaine is a useful alternative to bupivacaine for a range of clinical populations, providing effective anesthesia and analgesia (Sanford & Keating, 2010).
Comparative Efficacy with Other Anesthetics
Comparative studies of levobupivacaine with bupivacaine and ropivacaine have shown that it has a safer profile, especially regarding cardiac and central nervous system effects. Clinically, levobupivacaine and bupivacaine produce comparable sensory blocks with similar side effects, and both are effective in labor pain control with comparable maternal and fetal outcomes. However, the equipotency of levobupivacaine and bupivacaine is still under investigation (Burlacu & Buggy, 2008).
Vascular Effects and Mechanisms
Levobupivacaine induces contraction in isolated rat aorta, mediated mainly by the lipoxygenase pathway and partly by the cyclooxygenase pathway. Endothelial nitric oxide attenuates levobupivacaine-induced contraction. This highlights its vasoactive properties and the mechanisms involved in its action (Choi et al., 2010).
Comparative Studies in Specialized Anesthesia Techniques
In specific anesthesia techniques like supraclavicular brachial plexus block, spinal anesthesia, and caudal route in children, levobupivacaine has been compared with other anesthetics like ropivacaine and racemic bupivacaine. These studies demonstrate its efficacy and safety in various clinical settings, including pediatric anesthesia (Mahgoub, 2015); (Astuto, Disma, & Arena, 2003); (Glaser et al., 2002).
Advancements in Epidural Anesthesia
Levobupivacaine's application in epidural anesthesia has evolved, offering a balance between effective sensory and motor nerve blockage, with less toxicity compared to bupivacaine. Its role in epidural anesthesia is significant, particularly in terms of patient safety and anesthetic effect (Guo-y, 2013).
Eigenschaften
Molekularformel |
C18H29N2O+ |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1/t16-/m0/s1 |
InChI-Schlüssel |
LEBVLXFERQHONN-INIZCTEOSA-O |
Isomerische SMILES |
CCCC[NH+]1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C |
SMILES |
CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Kanonische SMILES |
CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)
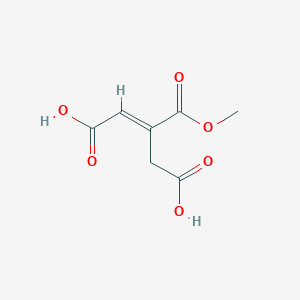
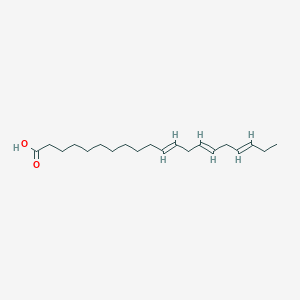
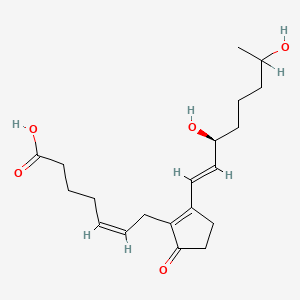
![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)

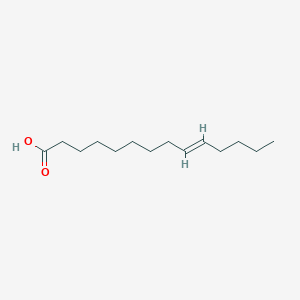
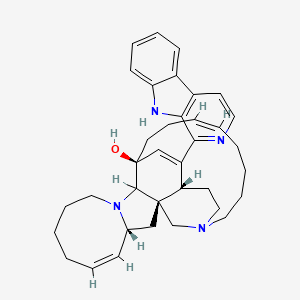
![(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)
